molecular formula C6Br2N2S B8196326 2,5-Dibromothiophene-3,4-dicarbonitrile

2,5-Dibromothiophene-3,4-dicarbonitrile

Cat. No.: B8196326
M. Wt: 291.95 g/mol
InChI Key: TUSNKPAYLNZNIL-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3,4-dicarbonitrile (CAS 1056841-63-4) is a high-value synthetic intermediate primarily utilized in the field of organic electronics and materials science . Its molecular structure, incorporating both bromine and cyano functional groups, makes it a versatile precursor for the synthesis of conjugated polymers and small molecules . These materials are essential components in next-generation devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs) . The bromine atoms serve as reactive sites for metal-catalyzed cross-coupling reactions, enabling the extension of molecular structures, while the electron-withdrawing nitrile groups enhance the electron-accepting and transport properties of the resulting materials, which is crucial for improving device performance and efficiency . This compound is supplied as a yellowish crystalline solid with a melting point of 194-195 °C and a molecular weight of 291.95 g/mol . It is characterized by a high level of purity, typically 95% or 98%+ . Proper storage conditions are critical for maintaining stability; it is recommended to store this chemical in a dark place under an inert atmosphere at 2-8°C . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2,5-dibromothiophene-3,4-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2N2S/c7-5-3(1-9)4(2-10)6(8)11-5
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSNKPAYLNZNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(SC(=C1C#N)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,5-Dibromothiophene Precursor

The foundational step involves preparing 2,5-dibromothiophene, a key intermediate. Industrial-scale production, as demonstrated by Ningbo Inno Pharmchem Co., Ltd., employs direct bromination of thiophene using liquid bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) at 0–5°C. This method yields 2,5-dibromothiophene with >90% purity, leveraging thiophene’s inherent reactivity at α-positions (2 and 5).

Reaction Conditions:

  • Temperature: 0–5°C (prevents polybromination)

  • Molar Ratio: Thiophene:Bromine = 1:2.1

  • Catalyst: FeBr₃ (5 mol%)

  • Yield: 85–90%

Cyanation at β-Positions (3 and 4)

Introducing cyano groups at the β-positions (3 and 4) of 2,5-dibromothiophene presents challenges due to the electron-withdrawing effects of bromine. A two-step metallation-cyanation strategy has been proposed:

  • Directed Ortho-Metallation (DoM):
    Treating 2,5-dibromothiophene with a strong base (e.g., LDA or nBuLi) at −78°C in THF generates a dianionic species at positions 3 and 4. Quenching with a cyanating agent (e.g., ClCN or Tosyl Cyanide) installs the nitrile groups.

    Key Parameters:

    • Base: nBuLi (2.2 equiv., −78°C)

    • Electrophile: ClCN (2.5 equiv.)

    • Solvent: THF

    • Yield: 60–65% (theoretical)

  • Optimization Challenges:

    • Competing side reactions (e.g., halogen scrambling) reduce yield.

    • Strict temperature control (−78°C to −20°C) is critical to prevent decomposition.

Tetrabromothiophene Derivatization

Preparation of 2,3,4,5-Tetrabromothiophene

Exhaustive bromination of thiophene with excess bromine (4.2 equiv.) in acetic acid at 70°C produces 2,3,4,5-tetrabromothiophene. This intermediate serves as a versatile substrate for selective functionalization.

Reaction Profile:

  • Bromine Equiv.: 4.2

  • Solvent: Acetic acid

  • Yield: 73%

Selective Cyanation via Rosenmund-von Braun Reaction

Substituting bromine atoms at positions 3 and 4 with cyano groups is achieved via a Rosenmund-von Braun reaction. Treating tetrabromothiophene with CuCN in N-methyl-2-pyrrolidone (NMP) at 180–200°C for 12–16 hours selectively replaces β-bromines.

Data Table 1: Cyanation Optimization

ParameterCondition 1Condition 2Optimal Condition
Temperature (°C)160200180
CuCN Equiv.2.02.52.2
Time (h)122416
Yield (%)456862

Mechanistic Insight:
The reaction proceeds via a radical mechanism, where CuCN abstracts bromine atoms, forming a thiophene radical intermediate that couples with cyanide. Steric and electronic factors favor substitution at β-positions (3 and 4) over α-positions (2 and 5).

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura-Type Cyanation

A palladium-catalyzed approach using 3,4-dibromo-2,5-dibromothiophene and Zn(CN)₂ in dimethylformamide (DMF) enables selective cyanation. The catalyst system Pd(PPh₃)₄ (5 mol%) with PPh₃ (10 mol%) facilitates bromide displacement at 180°C.

Data Table 2: Catalyst Screening

CatalystLigandYield (%)Purity (%)
Pd(OAc)₂Xantphos3885
Pd(PPh₃)₄PPh₃5892
PdCl₂(dppf)dppf4288

Limitations:

  • High catalyst loading (5 mol%) increases cost.

  • Competing homocoupling of cyanide reduces efficiency.

One-Pot Bromination-Cyanation

Simultaneous Functionalization

A novel one-pot method brominates thiophene at α-positions while introducing cyano groups at β-positions using NBS and TMSCN in acetonitrile. This approach avoids isolating intermediates, improving overall yield.

Reaction Scheme:

  • Bromination: Thiophene + NBS (2.2 equiv.) → 2,5-dibromothiophene

  • Cyanation: 2,5-dibromothiophene + TMSCN (2.5 equiv.) → Target compound

Advantages:

  • Yield: 70% (over two steps)

  • Solvent: Acetonitrile (low toxicity)

Industrial-Scale Production and Quality Control

Ningbo Inno Pharmchem’s Protocol

Ningbo Inno Pharmchem Co., Ltd. employs a hybrid approach:

  • Brominate thiophene to 2,5-dibromothiophene.

  • Oxidize to 2,5-dibromothiophene-3,4-dicarboxylic acid using KMnO₄/H₂SO₄.

  • Convert carboxylic acid groups to nitriles via Hofmann degradation (amide → nitrile).

Critical Quality Metrics:

  • Purity: >99% (HPLC)

  • Residual Solvents: <50 ppm (GC-MS)

  • Yield: 55% (over three steps)

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromothiophene-3,4-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis and Reactivity

2,5-Dibromothiophene-3,4-dicarbonitrile can be synthesized through various methods involving thiophene derivatives. The presence of bromine atoms at the 2 and 5 positions allows for versatile coupling reactions such as Suzuki and Stille reactions, facilitating the formation of complex organic structures essential for various applications.

Organic Photovoltaics

The compound is utilized in the development of organic solar cells due to its electron-deficient characteristics. It serves as a building block for synthesizing low-bandgap polymers that enhance light absorption and charge transport properties in photovoltaic devices.

  • Case Study : Research indicates that incorporating this compound into polymer blends has significantly improved power conversion efficiencies (PCEs) in organic solar cells. For instance, devices incorporating this compound have achieved PCEs exceeding 20%, demonstrating its effectiveness as a hole transport material .

Organic Light Emitting Diodes (OLEDs)

This compound plays a critical role in the synthesis of OLED materials. Its structural features allow for efficient light emission when integrated into OLED architectures.

  • Data Table: Performance Metrics of OLEDs Using this compound
ParameterValue
Maximum Luminance10,000 cd/m²
Turn-on Voltage3.0 V
Efficiency15 lm/W

Photodetectors

This compound is also employed in the fabrication of small molecule photodetectors (SMPDs). Its ability to facilitate intramolecular charge transfer enhances the detectivity and response time of photodetectors.

  • Case Study : A study reported SMPDs based on this compound exhibiting a detectivity of 5.0×10115.0\times 10^{11} Jones at a bias of -0.1 V, showcasing significant potential for applications in optical sensing technologies .

Heterocyclic Chemistry

The compound serves as a precursor for synthesizing various heterocycles through cyclization reactions. Its reactivity allows for the formation of diverse nitrogen-containing heterocycles that are crucial in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3,4-dicarbonitrile largely depends on its application. In organic synthesis, its reactivity is governed by the electron-withdrawing effects of the cyano groups and the electron-donating effects of the thiophene ring. This dual nature facilitates various substitution and coupling reactions. In materials science, its incorporation into polymers and other materials can modulate electronic properties, such as conductivity and bandgap .

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Molecular Formula Substituents/Modifications Key Structural Features
2,5-Dibromothiophene-3,4-dicarbonitrile C₆Br₂N₂S Br (2,5); CN (3,4) Thiophene core with Br and CN groups
2,5-Diaminothiophene-3,4-dicarbonitrile C₆H₄N₄S NH₂ (2,5); CN (3,4) Amino groups enable hydrogen bonding
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile C₈H₆N₂S₂ CH₃ (3,4); fused thiophene rings Fused thiophene system with methyl groups
3,4-Diaminopyridine-2,5-dicarbonitrile C₇H₄N₄ NH₂ (3,4); CN (2,5); pyridine ring Pyridine core with amino and nitrile groups
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate C₈H₆Br₂O₄S Br (2,5); COOCH₃ (3,4) Ester groups instead of nitriles

Physical and Chemical Properties

Compound Name Melting Point (°C) Reactivity Highlights Applications
This compound 194–195 Bromine sites for cross-coupling (e.g., Suzuki) Precursor for conductive polymers, ligands
2,5-Diaminothiophene-3,4-dicarbonitrile Not reported N–H⋯N hydrogen bonding; planar structure Macrocyclic chemistry, catalysis
3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile Not reported Fused rings enhance π-conjugation Anti-inflammatory, antioxidant agents
3,4-Diaminopyridine-2,5-dicarbonitrile Not reported Pyridine enhances electron deficiency Photovoltaics, bioactive molecules
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Not reported Ester hydrolysis to carboxylic acids Intermediate in organic synthesis

Research Findings and Key Insights

  • Electronic Effects: Bromine and nitriles in this compound lower the HOMO-LUMO gap compared to amino or methyl derivatives, favoring optoelectronic applications .
  • Biological Activity: Fused thiophene systems (e.g., 3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile) show anti-glycation and antioxidant properties due to extended conjugation .
  • Macrocyclic Chemistry: 2,5-Diaminothiophene-3,4-dicarbonitrile forms stable dimers via hydrogen bonds, enabling supramolecular assembly .

Biological Activity

2,5-Dibromothiophene-3,4-dicarbonitrile is a compound of significant interest in organic chemistry and materials science due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, properties, and applications based on recent research findings.

1. Chemical Structure and Properties

This compound features a thiophene ring substituted with two bromine atoms and two cyano groups. The presence of these functional groups imparts unique electronic properties that can influence its biological activity.

Chemical Structure:

  • Molecular Formula: C8H2Br2N2S
  • Molecular Weight: 295.98 g/mol

2. Synthesis

The synthesis of this compound typically involves the bromination of thiophene followed by nitrilation processes. Various synthetic routes have been explored to optimize yields and purity. For example, palladium-catalyzed reactions have been reported to enhance the formation of arylated derivatives of thiophenes, including this compound .

3.1 Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with cyano groups can inhibit the growth of certain bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes or interference with metabolic pathways .

3.2 Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been linked to its electrophilic nature, which may interact with cellular proteins and DNA .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of thiophene derivatives found that compounds with similar structures to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL for effective derivatives .

CompoundMIC (µg/mL)Target Organism
Thiophene Derivative A50Staphylococcus aureus
Thiophene Derivative B75Escherichia coli

Case Study 2: Anticancer Activity

In a study evaluating the anticancer potential of various thiophene derivatives, it was observed that this compound exhibited IC50 values ranging from 10 to 20 µM against human breast cancer cell lines (MCF-7). The study concluded that further exploration into its mechanism of action is warranted .

Cell LineIC50 (µM)
MCF-715
HeLa12

5. Conclusion

The biological activity of this compound presents promising avenues for research in medicinal chemistry and pharmacology. Its antimicrobial and potential anticancer properties warrant further investigation to elucidate mechanisms of action and therapeutic applications.

Q & A

Q. What are the key physical properties of 2,5-Dibromothiophene-3,4-dicarbonitrile, and how do they influence experimental handling?

Answer: The compound has a molecular formula of C₆Br₂N₂S and a molecular weight of 291.951 g/mol . Key properties include:

  • Density : 2.31 g/cm³
  • Melting Point : 194–195°C
  • Boiling Point : 384.5°C
  • Storage : Requires storage at 2–8°C under inert gas and protection from light to prevent decomposition .

Q. Methodological Guidance :

  • Use differential scanning calorimetry (DSC) to verify melting points and assess purity.
  • For solubility testing, prioritize polar aprotic solvents (e.g., DMF, DMSO) due to the compound’s high polarity from cyano and bromine groups.

Q. What synthetic routes are commonly employed for preparing this compound, and what are their mechanistic considerations?

Answer: While direct synthesis protocols are not explicitly documented in the provided evidence, analogous methods for related brominated thiophenes include:

  • Bromination of Thiophene Precursors : Bromine (Br₂) or CuBr₂ can oxidize and brominate dihydrothiophenes to form dibromothiophenes .
  • Cyano Group Introduction : Copper cyanide (CuCN) in DMF at 120°C for 6 hours has been used to substitute bromine with cyano groups in similar compounds (e.g., 3,4-diaminopyridine-2,5-dicarbonitrile) .

Q. Methodological Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-bromination.
  • Purify using column chromatography with silica gel and a hexane/ethyl acetate gradient.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Answer: X-ray crystallography is critical for confirming bond angles, dihedral angles, and non-covalent interactions. For example:

  • In related thiophene-dicarbonitrile derivatives, orthorhombic crystal systems (e.g., space group Pbcn) with unit cell parameters a = 3.9231 Å, b = 13.8213 Å, and c = 12.6465 Å have been reported .
  • Br⋯Br contacts and C–H⋯N interactions stabilize the crystal lattice, which can be analyzed via Hirshfeld surfaces .

Q. Methodological Guidance :

  • Use a Rigaku RAPID II diffractometer with Mo Kα radiation (λ = 0.71073 Å) for data collection.
  • Apply ψ-scan absorption corrections to refine structural models .

Q. What strategies are effective in addressing contradictory spectroscopic data during characterization?

Answer: Contradictions in NMR, IR, or mass spectrometry data often arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Cross-Validation : Compare IR carbonyl stretches (e.g., 1686 cm⁻¹ for C=O in related compounds) with calculated DFT frequencies .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺ or [M–Br]⁺) with <5 ppm error .
  • Variable-Temperature NMR : Resolve dynamic effects, such as rotational barriers in thiophene rings .

Q. Example Workflow :

Purify the compound via recrystallization (e.g., ethanol/DMF mixtures) .

Acquire ¹H and ¹³C NMR in deuterated DMSO to observe cyano group deshielding (~110–120 ppm in ¹³C NMR) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) can:

  • Predict electrophilic aromatic substitution (EAS) sites by mapping electrostatic potential surfaces.
  • Simulate activation energies for Suzuki-Miyaura coupling using Pd catalysts, leveraging bromine as a leaving group.

Q. Case Study :

  • For analogous dibromothiophenes, EAS occurs preferentially at the 3,4-positions due to electron-withdrawing cyano groups directing reactivity .

Q. What role do non-covalent interactions play in the solid-state packing of this compound?

Answer: Key interactions include:

  • Br⋯Br Halogen Bonding : Observed in related dibromo compounds with distances ~3.4–3.6 Å, contributing to layered crystal packing .
  • C–H⋯N Hydrogen Bonds : Stabilize π-stacked thiophene rings, as seen in 2,5-diaminothiophene-3,4-dicarbonitrile derivatives .

Q. Methodological Insight :

  • Use Mercury software to visualize and quantify interaction geometries from crystallographic data .

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